molecular formula C4Cl2Hg B11943794 Mercury, bis(chloroethyn-1-yl)- CAS No. 64771-59-1

Mercury, bis(chloroethyn-1-yl)-

Cat. No.: B11943794
CAS No.: 64771-59-1
M. Wt: 319.54 g/mol
InChI Key: VMQQWTVMDVNGJU-UHFFFAOYSA-N
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Description

Mercury, bis(chloroethyn-1-yl)- is a chemical compound with the formula C₄Cl₂Hg. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is characterized by the presence of mercury bonded to two chloroethynyl groups, making it a valuable compound for studying mercury’s chemical behavior and interactions .

Preparation Methods

The synthesis of Mercury, bis(chloroethyn-1-yl)- typically involves the reaction of mercury salts with chloroethynyl compounds under controlled conditions. One common method involves the use of mercury(II) chloride and chloroethyne in a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on maintaining the purity and stability of the compound.

Chemical Reactions Analysis

Mercury, bis(chloroethyn-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert Mercury, bis(chloroethyn-1-yl)- to elemental mercury and other reduced forms. Reducing agents such as sodium borohydride are often used.

    Substitution: The chloroethynyl groups can be substituted with other functional groups through reactions with nucleophiles.

Scientific Research Applications

Mercury, bis(chloroethyn-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Mercury, bis(chloroethyn-1-yl)- involves its interaction with cellular components, particularly thiol groups in proteins. The compound can bind to these groups, disrupting protein function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects, including its potential to cause oxidative stress and damage to cellular structures .

Comparison with Similar Compounds

Mercury, bis(chloroethyn-1-yl)- can be compared to other mercury-containing compounds, such as:

Mercury, bis(chloroethyn-1-yl)- is unique due to its specific structure and the presence of chloroethynyl groups, which confer distinct chemical properties and reactivity compared to other mercury compounds.

Properties

CAS No.

64771-59-1

Molecular Formula

C4Cl2Hg

Molecular Weight

319.54 g/mol

IUPAC Name

bis(2-chloroethynyl)mercury

InChI

InChI=1S/2C2Cl.Hg/c2*1-2-3;

InChI Key

VMQQWTVMDVNGJU-UHFFFAOYSA-N

Canonical SMILES

C(#C[Hg]C#CCl)Cl

Origin of Product

United States

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